![molecular formula C22H20N6O4 B6583758 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1251634-28-2](/img/structure/B6583758.png)
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
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Description
1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C22H20N6O4 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.15460314 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
However, I can provide some general insights based on related compounds containing similar structural elements:
Potential Biological Activities
1,3,4-Oxadiazole derivatives, which are present in the queried compound, have shown various antimicrobial activities in recent studies:
Antibacterial Activity
Some 1,3,4-oxadiazole derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain compounds containing this moiety have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa .
Antifungal Activity
1,3,4-Oxadiazole-containing compounds have also exhibited antifungal properties, though specific strains were not mentioned in the available search results .
Antitubercular Activity
Some derivatives have shown promise in inhibiting Mycobacterium bovis BCG, both in active and dormant states. Molecular docking studies suggest these compounds may bind to the active site of mycobacterial enoyl reductase (InhA), potentially disrupting mycolic acid synthesis .
Antiprotozoal and Antiviral Activities
While not detailed in the search results, the review mentioned that some 1,3,4-oxadiazole derivatives have shown antiprotozoal and antiviral activities .
Structure-Activity Relationships
The biological activity of 1,3,4-oxadiazole derivatives appears to be influenced by the nature of substituents attached to the oxadiazole ring. For instance, the presence of aryl or heteroaryl groups directly attached to the 1,3,4-oxadiazole ring can affect antimicrobial activity .
Research Gaps and Future Directions
To fully understand the biological activity of the specific compound , further research would be necessary. This could include:
- In vitro screening against various microbial strains
- Structure-activity relationship studies to determine the impact of the pyrrolo[3,4-d][1,2,3]triazole-4,6-dione moiety
- Molecular docking studies to predict potential protein targets
- In vivo studies to assess efficacy and toxicity
Properties
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-12-4-5-14(10-13(12)2)20-23-17(32-25-20)11-27-19-18(24-26-27)21(29)28(22(19)30)15-6-8-16(31-3)9-7-15/h4-10,18-19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEPDMVRVKQQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)OC)N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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